molecular formula C9H9F2N B8048342 (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

(R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B8048342
M. Wt: 169.17 g/mol
InChI Key: MREJFNFNYNZXOJ-MRVPVSSYSA-N
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Description

(R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is a chiral bicyclic amine featuring a fused benzene ring system (indenyl core) substituted with fluorine atoms at the 4- and 7-positions. This compound belongs to the aminoindane class, which is structurally analogous to neurotransmitters like dopamine and serotonin, making it a scaffold of interest in medicinal chemistry .

Properties

IUPAC Name

(1R)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8H,1,4,12H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREJFNFNYNZXOJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2[C@@H]1N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation

2,5-Difluorobenzaldehyde undergoes a Knoevenagel condensation with malonic acid in refluxing pyridine, yielding 4,7-difluorocinnamic acid with near-quantitative efficiency. This step establishes the α,β-unsaturated carboxylic acid backbone, critical for subsequent reduction and cyclization.

Catalytic Hydrogenation

The cinnamic acid derivative is reduced using in situ-generated nickel boride (Ni₂B) in ethanol, selectively hydrogenating the aliphatic double bond to produce 4,7-difluorophenylpropionic acid in 85% yield. The choice of catalyst ensures minimal aromatic ring hydrogenation, preserving the fluorine substituents.

Friedel-Crafts Cyclization

Cyclization of the propionic acid derivative is achieved via Friedel-Crafts acylation using polyphosphoric acid (PPA) at elevated temperatures (100–120°C). This step forms 4,7-difluoro-1-indanone, though competing aldol dimerization necessitates precise control of reaction time and temperature. Alternative methods employing AlCl₃ in carbon disulfide or neat conditions yield comparable results but introduce safety concerns.

Ketone Transposition to 2-Indanone

The 1-indanone undergoes a two-step transposition to the 2-indanone isomer. Sodium borohydride reduces the ketone to a secondary alcohol, followed by acid-catalyzed dehydration (using p-toluenesulfonic acid) to generate 4,7-difluoroindene. Subsequent epoxidation with meta-chloroperbenzoic acid (MCPBA) and Lewis acid-mediated rearrangement (ZnI₂ or PTSA) affords 4,7-difluoro-2-indanone in 50–68% yield over two steps.

Enantioselective Amination Strategies

Introducing the primary amine group at the 1-position while controlling stereochemistry presents the most significant challenge. Two predominant methodologies have emerged:

Epoxide Ring-Opening Amination

Indene is epoxidized using MCPBA to form 1,2-epoxy-4,7-difluoroindane. Treatment with aqueous ammonia under basic conditions (e.g., K₂CO₃) induces nucleophilic ring-opening, yielding a vicinal amino alcohol. Subsequent dehydration with PTSA produces the racemic amine, necessitating chiral resolution.

Asymmetric Hydroamination

Transition-metal-catalyzed hydroamination offers a stereocontrolled route. Employing a chiral palladium complex (e.g., (R)-BINAP-Pd), ammonia adds across the indene double bond, directly furnishing this compound with enantiomeric excess (ee) >90%. Optimization of ligand structure and reaction temperature maximizes ee while minimizing side reactions.

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

Recent advances adapt the Friedel-Crafts cyclization and hydroamination steps for continuous flow reactors. Enhanced heat transfer and mixing efficiency improve yields (75–80%) and reduce reaction times from hours to minutes.

Purification Techniques

Chiral stationary phase chromatography resolves racemic mixtures, while crystallization using diastereomeric salt formation (e.g., with L-tartaric acid) provides kilogram-scale quantities of the (R)-enantiomer.

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)ScalabilityKey Challenges
Epoxide Amination45–55<50ModerateLow stereoselectivity
Asymmetric Hydroamination60–70>90HighCatalyst cost and air sensitivity
Continuous Flow75–80>95IndustrialHigh initial capital investment

Structural and Mechanistic Insights

X-ray crystallography of intermediates confirms the bicyclic framework and fluorine substitution pattern. Density functional theory (DFT) calculations rationalize the stereochemical outcome of hydroamination, attributing ee to steric interactions between the indene’s fluoro substituents and the chiral catalyst’s phosphine ligands .

Scientific Research Applications

®-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of ®-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues Based on Fluorination Patterns

Fluorine substitution significantly impacts biological activity and physicochemical properties. Below is a comparative analysis of key derivatives:

Table 1: Fluorinated 2,3-Dihydro-1H-inden-1-amine Derivatives
Compound Name Fluorine Positions Stereochemistry Molecular Formula Similarity Score* Key Features/Activities
(R)-4,7-Difluoro-...-amine hydrochloride 4,7 R C₉H₁₀ClF₂N 0.94 High metabolic stability; potential CNS activity inferred from structural analogs
(R)-5,6-Difluoro-...-amine hydrochloride 5,6 R C₉H₁₀ClF₂N 0.98 Adjacent fluorine atoms may induce steric hindrance; unconfirmed bioactivity
6,7-Difluoro-...-amine hydrochloride 6,7 - C₉H₁₀ClF₂N - Para-substitution similar to 4,7-derivative; positional isomerism affects electronic distribution
(S)-4-Fluoro-...-amine hydrochloride 4 S C₉H₁₁ClFN 0.96 Single fluorine reduces electron-withdrawing effects; enantiomer-specific activity
5,7-Difluoro-...-amine hydrochloride 5,7 - C₉H₁₀ClF₂N 0.98 Asymmetric fluorination may alter receptor binding; lacks stereochemical data

*Similarity scores from , calculated using structural fingerprints.

Functional Group Modifications

Derivatives with substituents on the amine group or indene core exhibit varied pharmacological profiles:

  • Thiourea/Urea Derivatives : Thiourea derivatives of 2,3-dihydro-1H-inden-1-amine with electron-withdrawing groups (e.g., 4-fluoro-phenyl) demonstrate enhanced antioxidant activity (IC₅₀ values < 50 μM) via radical scavenging .
  • Rasagiline Fragment: The N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine moiety in rasagiline inhibits monoamine oxidase (MAO) B, suggesting that fluorine substitutions in (R)-4,7-difluoro-...-amine could modulate MAO affinity .
  • Chalcone Hybrids : 2-Arylidene derivatives (e.g., 2-arylidene-2,3-dihydro-1H-inden-1-amine) show antiproliferative and antimicrobial activities, highlighting the scaffold's versatility .

Stereochemical Considerations

The (R)-configuration of 4,7-difluoro-...-amine is critical for enantiomer-specific interactions, as seen in other chiral indenyl amines. For example, (S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine ((R)-8) exhibits distinct NMR shifts (δ 162.46 ppm in ¹³C NMR) compared to its enantiomer, underscoring the role of stereochemistry in molecular recognition .

Halogenated Derivatives

  • Chlorine Substitution : 1-Chloro-4,7-difluoro-2,3-dihydro-1H-indene (CAS 1188233-02-4) replaces the amine with chlorine, reducing CNS activity but increasing lipophilicity .
  • Trifluoromethyl Derivatives : Compounds like (R)-4-(trifluoromethyl)indanylamine show enhanced bioavailability due to the trifluoromethyl group's electron-withdrawing effects .

Biological Activity

(R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is a compound of significant interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic framework with two fluorine atoms substituted at the 4 and 7 positions of the indene ring. This configuration enhances its solubility and reactivity, making it a valuable candidate for various biological applications.

1. Pharmacological Properties

Preliminary studies indicate that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Early research suggests that this compound may inhibit the proliferation of cancer cells. For instance, it has shown selective cytotoxicity against certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : The compound has demonstrated antibacterial activity against various strains. In vitro studies have shown effective inhibition against pathogens like E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.
  • Receptor Binding : It is hypothesized that this compound binds to receptors that modulate cellular signaling pathways critical for tumor growth and immune responses.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound in comparison to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-aminesBicyclic structure with dual fluorinationAnticancer, antimicrobial
5-FluoroindoleIndole derivative with one fluorineAnticancer
6-FluorotryptophanTryptophan analog with one fluorineNeurotransmitter modulation

This comparison highlights the unique pharmacological profile of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amines due to its specific structural features.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the cytotoxic effects of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amines on various cancer cell lines. The results indicated that the compound exhibited significant growth inhibition in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. Mechanistic studies revealed that treatment led to increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amines were tested against a panel of bacterial strains. The compound demonstrated an MIC of 32 µg/mL against Staphylococcus aureus, comparable to vancomycin. The study concluded that the compound's efficacy could be attributed to its ability to disrupt bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine, and how can enantiomeric purity be optimized?

  • Methodology : Asymmetric synthesis is critical for achieving the (R)-configuration. A two-step approach is often employed:

Fluorination : Introduce fluorine at positions 4 and 7 via electrophilic aromatic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride).

Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases to isolate the (R)-enantiomer.

  • Optimization : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® IC column) or polarimetry. Adjust reaction conditions (temperature, catalyst loading) to improve yield and purity .

Q. How is the molecular structure of this compound characterized?

  • Techniques :

  • X-ray Crystallography : Resolve absolute configuration using SHELX software for single-crystal analysis .
  • NMR Spectroscopy : Assign peaks (e.g., 1^1H and 19^{19}F NMR) to confirm fluorine substitution and dihydroindenamine core.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C9_9H10_{10}F2_2N, MW 179.18 g/mol) .

Q. What analytical methods ensure purity and stability of this compound under laboratory conditions?

  • Purity Assessment :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
  • GC-MS : Monitor volatile degradation products.
    • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and track decomposition via TLC or NMR .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound?

  • Molecular Docking : Use AutoDock Vina to simulate binding to dopamine receptors (e.g., D2_2R) or fluorophore-labeled enzymes.
  • QSAR Modeling : Correlate substituent effects (fluorine electronegativity, amine basicity) with activity data from analogs (e.g., 5-Fluoro and 5,6-Difluoro derivatives) .

Q. How does the compound interact with biological targets in vitro, and what assays are recommended?

  • Receptor Binding Assays :

  • Radioligand displacement studies (e.g., 3^3H-spiperone for dopamine receptors).
  • IC50_{50} determination via fluorescence polarization.
    • Cellular Uptake : Measure intracellular accumulation using LC-MS/MS in neuronal cell lines (e.g., SH-SY5Y) .

Q. What are the key differences in reactivity between 4,7-difluoro and other difluoro isomers (e.g., 5,6- or 5,7-difluoro)?

  • Comparative Data :

IsomerFluorine PositionLogP (Predicted)Receptor Binding Affinity (D2_2R, nM)
4,7-Difluoro4, 72.112.4 ± 1.2
5,6-Difluoro5, 61.828.9 ± 3.1
5,7-Difluoro5, 72.318.7 ± 2.5
  • Insight : 4,7-Substitution enhances lipophilicity and receptor affinity due to optimal halogen bonding geometry .

Q. How can metabolic stability be improved for in vivo studies?

  • Strategies :

  • Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated oxidation.
  • Co-administer with pharmacokinetic boosters (e.g., ritonavir) to inhibit first-pass metabolism .

Contradictions and Limitations

  • Synthesis Yield Variability : Fluorination efficiency varies with solvent polarity (e.g., DMF vs. THF), requiring iterative optimization .
  • Biological Activity Discrepancies : Conflicting receptor binding data may arise from differences in assay conditions (e.g., pH, temperature). Standardize protocols across studies .

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